Molecular Weight and Size: Precise Differentiation from Bulkier Amino Acid Analogs
N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine exhibits a molecular weight of 273.29 g/mol, which is 42.11 g/mol lower than the norvaline derivative and 42.07 g/mol lower than the valine derivative. This difference arises from the minimal glycine side chain (hydrogen) compared to the propyl (norvaline) or isopropyl (valine) groups [1]. The reduced molecular weight and absence of a hydrophobic side chain contribute to a lower LogP (0.37) and higher topological polar surface area (tPSA = 146 Ų) , predicting enhanced aqueous solubility and distinct membrane diffusion characteristics relative to bulkier analogs.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 273.29 |
| Comparator Or Baseline | N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)norvaline: 315.4; N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)valine: 315.36; N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-β-alanine: 287.32 |
| Quantified Difference | 42.11 g/mol lower than norvaline; 42.07 g/mol lower than valine; 14.03 g/mol lower than β-alanine |
| Conditions | Calculated from molecular formula; data from vendor technical datasheets |
Why This Matters
Molecular weight is a primary determinant of passive membrane permeability and renal clearance; the glycine derivative is expected to exhibit faster diffusion and higher aqueous solubility, which may be critical for in vitro assays requiring precise dosing or for in vivo studies where bioavailability is a key variable.
- [1] American Elements. 2-(2lambda4,1,3-benzothiadiazole-4-sulfonamido)acetic acid (CAS 312591-21-2) - Molecular Weight. View Source
